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2-Methylpyridazin-3(2H)-one

Cat. No.: B1642590
M. Wt: 110.11 g/mol
InChI Key: TYJMXMFZUFPWIK-UHFFFAOYSA-N
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Description

Significance of the Pyridazin-3(2H)-one Core in Contemporary Organic Chemistry

The pyridazin-3(2H)-one nucleus is a prominent pharmacophore in modern drug discovery, valued for its versatile biological activities. benthamdirect.comscholarsresearchlibrary.com This six-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a scaffold for compounds with a wide spectrum of pharmacological properties. scispace.comnih.gov Researchers have extensively investigated pyridazinone derivatives for their potential as cardiovascular agents, including cardiotonic and antihypertensive drugs. scholarsresearchlibrary.comresearchgate.net

Beyond cardiovascular applications, the pyridazinone core is integral to the development of agents with anti-inflammatory, analgesic, anticonvulsant, anticancer, and antimicrobial activities. scispace.comnih.govsarpublication.com The adaptability of the pyridazinone ring allows for functionalization at various positions, enabling the fine-tuning of its biological and physicochemical properties. scholarsresearchlibrary.comsarpublication.com This structural versatility has made the pyridazin-3(2H)-one skeleton a privileged structure in medicinal chemistry, continually inspiring the design and synthesis of new therapeutic candidates. benthamdirect.comscholarsresearchlibrary.com The broad range of biological activities associated with this scaffold underscores its significance in the ongoing search for novel and effective pharmaceuticals. researchgate.net

Overview of 2-Methylpyridazin-3(2H)-one as a Versatile Synthetic Intermediate

This compound is a key building block in the synthesis of a multitude of more complex pyridazinone derivatives. Its structure provides a reactive template for various chemical transformations, allowing for the introduction of diverse functional groups onto the pyridazinone core.

One common application of this compound is in substitution reactions. For instance, it can undergo bromination to yield brominated pyridazinones, which are themselves valuable intermediates for further functionalization through cross-coupling reactions. A notable example is the synthesis of 6-Bromo-2-methylpyridazin-3(2H)-one, which can be achieved by treating this compound with a suitable brominating agent.

Furthermore, this compound and its derivatives are utilized in more advanced synthetic methodologies. For example, di-bromo derivatives of this compound serve as substrates in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds and the introduction of aryl or ferrocenyl groups. mdpi.comresearchgate.net The compound also serves as a precursor for creating fused heterocyclic systems, such as pyridazino[4,5-b]indol-1-ones, through multi-step synthetic sequences that can include amination and intramolecular cyclization reactions. researchgate.net

The following table summarizes some of the key physicochemical properties of this compound:

PropertyValue
Molecular Formula C₅H₆N₂O
Molecular Weight 110.114 g/mol chemsrc.com
Exact Mass 110.04800 Da chemsrc.com
CAS Number 22687-56-5 chemsrc.com

Below is an interactive data table detailing some of the synthetic transformations involving this compound as a starting material or key intermediate.

Starting MaterialReagents and ConditionsProductReference
This compoundBromine or other brominating agents6-Bromo-2-methylpyridazin-3(2H)-one
4,5-Dibromo-2-methylpyridazin-3(2H)-oneFerroceneboronic acid, Pd-based catalyst4,5-Diferrocenyl-2-methylpyridazin-3(2H)-one and mono-ferrocenyl derivatives mdpi.com
2-Methyl-5-halopyridazin-3(2H)-ones2-Bromoaniline (Buchwald-Hartwig amination), then Heck-type ring closure2-Methyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-ones researchgate.net
This compoundEthylsulfonyl chloride, triethylamine, dichloromethane (B109758) (reflux)4-(Ethylsulfonyl)-2-methylpyridazin-3(2H)-one

Historical Context and Evolution of Research on Pyridazinone Chemistry

The history of pyridazinone chemistry dates back to the late 19th century. The first substituted pyridazine (B1198779) was prepared by Emil Fischer in 1886 through the condensation of phenylhydrazine (B124118) and levulinic acid. iglobaljournal.comwikipedia.org The parent, unsubstituted pyridazine was synthesized later by Tauber in 1895. iglobaljournal.com

Initially, research into pyridazinones was not as extensive as for other isomeric diazines, partly because they are not commonly found in nature. iglobaljournal.com However, the discovery of their utility as plant growth inhibitors and potential medicinal compounds spurred an expansion of research in this area. scholarsresearchlibrary.comiglobaljournal.com

In the mid-20th century, significant attention was directed towards the cardiovascular applications of pyridazinone derivatives. scholarsresearchlibrary.com This led to the development of numerous compounds investigated for their cardiotonic and antihypertensive properties. scholarsresearchlibrary.com The field has since evolved considerably, with contemporary research exploring a much broader range of pharmacological activities. scispace.comnih.gov The focus has expanded to include the development of pyridazinone-based compounds as anticancer, anti-inflammatory, analgesic, and antimicrobial agents, reflecting the scaffold's recognized versatility in medicinal chemistry. scispace.comnih.gov The continuous development of new synthetic methods, including multicomponent and cascade reactions, further facilitates the exploration of the chemical space and biological potential of pyridazinone derivatives. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O B1642590 2-Methylpyridazin-3(2H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

2-methylpyridazin-3-one

InChI

InChI=1S/C5H6N2O/c1-7-5(8)3-2-4-6-7/h2-4H,1H3

InChI Key

TYJMXMFZUFPWIK-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CC=N1

Canonical SMILES

CN1C(=O)C=CC=N1

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Methylpyridazin 3 2h One and Its Derivatives

Established Synthetic Routes to the 2-Methylpyridazin-3(2H)-one Core

The fundamental structure of this compound is typically assembled through a two-step process involving the formation of the pyridazinone ring followed by the introduction of the methyl group at the N2 position.

The construction of the pyridazinone ring is commonly achieved through cyclocondensation reactions. youtube.comacsgcipr.org This approach generally involves the reaction of a 1,4-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. beilstein-journals.org The choice of reactants and reaction conditions can be tailored to produce a variety of substituted pyridazinones.

One of the most classic and widely used methods is the reaction of a γ-ketoacid with hydrazine hydrate. This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyridazinone ring. The versatility of this method lies in the accessibility of various γ-ketoacids, allowing for the introduction of different substituents at various positions of the pyridazinone core.

Another common strategy involves the inverse electron demand Diels-Alder reaction between an s-tetrazine and a silyl enol ether, which can provide functionalized pyridazines with high regiocontrol. organic-chemistry.org Additionally, multicomponent reactions (MCRs) have gained traction for the synthesis of pyridazinone derivatives due to their efficiency and atom economy. acsgcipr.orgbeilstein-journals.org These reactions often involve the in-situ generation of the necessary precursors for the cyclocondensation step.

Starting MaterialsReagentsProductKey Features
γ-KetoacidHydrazine hydrate6-Substituted-4,5-dihydropyridazin-3(2H)-oneA versatile and widely applicable method.
1,3-Dicarbonyl compound & Methyl ketoneHydrazine3,6-Disubstituted pyridazin-3(2H)-oneAn efficient metal-free approach. organic-chemistry.org
3-Monosubstituted s-tetrazineSilyl enol etherFunctionalized pyridazine (B1198779)Lewis acid-mediated inverse electron demand Diels-Alder reaction with high regiocontrol. organic-chemistry.org

This table provides a summary of common cyclocondensation strategies for pyridazinone ring formation.

Once the pyridazinone core is formed, the introduction of the methyl group at the N2 position is typically achieved through N-alkylation. This reaction involves the treatment of the parent pyridazin-3(2H)-one with a methylating agent in the presence of a base. fabad.org.truw.edu

Common methylating agents include methyl iodide, dimethyl sulfate, and diazomethane. The choice of base and solvent is crucial for achieving high yields and regioselectivity, as alkylation can potentially occur at both the N2 and O-positions. Strong bases such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) are frequently employed to deprotonate the pyridazinone nitrogen, facilitating the nucleophilic attack on the methylating agent.

In some cases, phase-transfer catalysts can be utilized to enhance the efficiency of the N-alkylation reaction, particularly when dealing with substrates that have limited solubility in common organic solvents. The regioselectivity of N-alkylation can be influenced by the steric and electronic properties of the substituents on the pyridazinone ring. beilstein-journals.org

Pyridazinone SubstrateMethylating AgentBase/SolventProductKey Features
6-Substituted-pyridazin-3(2H)-oneMethyl iodideNaH / DMF2-Methyl-6-substituted-pyridazin-3(2H)-oneA standard and effective method for N-methylation.
6-Substituted-pyridazin-3(2H)-oneDimethyl sulfateK2CO3 / Acetone2-Methyl-6-substituted-pyridazin-3(2H)-oneA milder alternative to methyl iodide.
6-Substituted-pyridazin-3(2H)-oneN,N-dimethylformamide dimethylacetal-2-Methyl-6-substituted-pyridazin-3(2H)-oneAn efficient method for N-methylation of various pyridazinones. researchgate.net

This table summarizes common N-alkylation strategies for the synthesis of this compound.

Functionalization and Derivatization Approaches for this compound

Further modification of the this compound scaffold is essential for exploring structure-activity relationships and developing new therapeutic agents. Halogenation is a key strategy to enhance the reactivity of the pyridazinone ring, enabling subsequent functionalization.

Introducing halogen atoms, particularly bromine, onto the pyridazinone ring provides a handle for various cross-coupling reactions and nucleophilic substitutions.

The regioselective bromination of the this compound ring is a critical step for introducing functionality at specific positions. mdpi.com The position of bromination is directed by the electronic nature of the pyridazinone ring and the substituents present.

A common method for regioselective bromination involves the use of N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane (B109758). mdpi.com The reaction conditions can be controlled to achieve mono- or di-bromination. For instance, treatment of this compound with one equivalent of NBS typically leads to bromination at the C5 position, which is activated by the adjacent carbonyl group and the N-methyl group. The use of a radical initiator, such as azobisisobutyronitrile (AIBN), can sometimes be employed to facilitate the reaction. Theoretical analysis can also be used to predict the regioselectivity of electrophilic aromatic bromination. mdpi.com

SubstrateBrominating AgentConditionsProductKey Features
This compoundN-Bromosuccinimide (NBS)Acetonitrile, reflux5-Bromo-2-methylpyridazin-3(2H)-oneA standard method for regioselective C5-bromination.
Pyrrolo[1,2-a]quinoxalinesTetrabutylammonium tribromide (TBATB)MeCN, 80 °CC3-brominated or C1, C3-dibrominated productsA novel and efficient method for regioselective bromination. nih.gov

This table details methods for the regioselective bromination of the pyridazinone ring.

Once a halogen atom is installed on the pyridazinone ring, it can be readily displaced by various nucleophiles. savemyexams.comsavemyexams.comsparkl.mescience-revision.co.ukrsc.org This nucleophilic aromatic substitution (SNAr) reaction is a powerful tool for introducing a wide array of functional groups.

The reactivity of the halogen towards displacement follows the order I > Br > Cl > F. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack. A variety of nucleophiles, including amines, alcohols, thiols, and carbanions, can be employed to generate a diverse library of this compound derivatives. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are also widely used to form new carbon-carbon and carbon-heteroatom bonds at the halogenated position.

Halogenated PyridazinoneNucleophileConditionsProductKey Features
5-Bromo-2-methylpyridazin-3(2H)-oneAmine (R-NH2)Base, Solvent, Heat5-Amino-2-methylpyridazin-3(2H)-oneA versatile method for introducing amino functionalities.
5-Bromo-2-methylpyridazin-3(2H)-oneArylboronic acidPd catalyst, Base5-Aryl-2-methylpyridazin-3(2H)-oneSuzuki coupling for the formation of C-C bonds.
5-Bromo-2-methylpyridazin-3(2H)-oneAlkynePd catalyst, Cu(I) co-catalyst, Base5-Alkynyl-2-methylpyridazin-3(2H)-oneSonogashira coupling for the formation of C-C triple bonds.

This table illustrates nucleophilic halogen displacement and cross-coupling reactions on the pyridazinone ring.

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. In the context of this compound, these reactions are pivotal for introducing diverse substituents onto the pyridazinone ring, thereby modulating its biological and chemical properties.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the synthesis of biaryl and heteroaryl compounds. nih.govbeilstein-journals.org These reactions offer a versatile and efficient means to forge carbon-carbon bonds with high functional group tolerance and stereospecificity. The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. nih.govresearchgate.net

Bromo-substituted pyridazinones are key intermediates in the synthesis of more complex derivatives. The reactivity of these compounds in palladium-catalyzed cross-coupling reactions allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

A study on the Suzuki-Miyaura reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one demonstrated the efficiency of various palladium-based catalytic systems. mdpi.com The reaction of this dibromo derivative with phenylboronic acid, for instance, can lead to the formation of 2-methyl-4,5-diphenylpyridazin-3(2H)-one as the sole product under specific conditions. mdpi.com The choice of catalyst, base, and solvent system is crucial in controlling the selectivity and yield of the coupling reaction. For example, the use of Pd(PPh₃)₄ in a mixture of DME, ethanol, and aqueous Na₂CO₃ has been employed for the Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aromatic boronic acids. nih.govresearchgate.net

It has been observed that the reaction conditions can significantly influence the product distribution. In some cases, competing reactions such as hydrodebromination can occur, leading to the formation of monobrominated or fully debrominated products. mdpi.com This highlights the importance of optimizing reaction parameters to achieve the desired substitution pattern.

The incorporation of ferrocenyl groups into organic molecules is of significant interest due to the unique electrochemical and structural properties of ferrocene. The Suzuki-Miyaura reaction provides a powerful method for attaching ferrocenyl moieties to the pyridazinone scaffold.

The coupling of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferroceneboronic acid and its derivatives has been investigated. mdpi.com These reactions can yield a variety of products, including monosubstituted 4-ferrocenyl- and 5-ferrocenyl-2-methylpyridazin-3(2H)-ones, as well as the disubstituted product. The reaction conditions can also lead to the formation of unique structures, such as an asymmetric bi-pyridazinone-bridged ferrocenophane. mdpi.com The study highlights the complexity of these reactions and the potential for novel molecular architectures. The use of different ferrocene-containing boronates, such as ferrocene-1,1'-diboronic acid and its bis-pinacol ester, further expands the synthetic possibilities. mdpi.com

Aminocarbonylation Reactions

Aminocarbonylation is a powerful palladium-catalyzed reaction that introduces a carboxamide functional group onto an organic substrate. nih.gov This reaction typically involves the coupling of an aryl or vinyl halide with an amine and carbon monoxide in the presence of a palladium catalyst. researchgate.net It represents a direct and efficient method for the synthesis of amides, which are prevalent in pharmaceuticals and other biologically active molecules. nih.gov

Halogenated pyridazinones are excellent substrates for palladium-catalyzed aminocarbonylation. The reaction allows for the direct introduction of a carboxamide group at the position of the halogen atom.

Research has shown that 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones can be effectively aminocarbonylated with various amines, including amino acid methyl esters. researchgate.net The iodo-substituted pyridazinone generally shows complete conversion and provides the corresponding amides in high isolated yields. researchgate.net The choice of palladium catalyst and ligands is critical for the success of the reaction. For instance, Pd(OAc)₂ in combination with phosphine ligands like PPh₃ or the bidentate ligand Xantphos has been successfully employed. nih.gov

The aminocarbonylation of dihalopyridazinones presents interesting reactivity patterns. For example, 4,5-dibromo-2-methylpyridazin-3(2H)-one exhibits high reactivity in aminocarbonylation reactions with primary amines, leading to the formation of 4,5-dicarboxamides. researchgate.net Notably, the monoaminocarbonylated intermediates, such as 4-bromo-5-carboxamide or 4-carboxamido-5-bromo derivatives, are not typically observed, suggesting a rapid second carbonylation event. researchgate.net

However, the reaction with secondary amines, such as piperidine and morpholine, can follow a different pathway. Instead of aminocarbonylation, amination can occur, resulting in the formation of amino-substituted bromopyridazinones. researchgate.net This indicates that carbon monoxide insertion does not take place in these cases, and a direct C-N bond formation is favored. This divergent reactivity highlights the influence of the amine nucleophile on the reaction outcome.

Nucleophilic Substitution Reactions on the Pyridazinone Ring System

The pyridazinone ring, particularly when substituted with good leaving groups such as halogens, is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing carbonyl group and the ring nitrogen atoms facilitates the attack of nucleophiles by stabilizing the negatively charged intermediate (Meisenheimer complex). This reactivity is crucial for the functionalization of the pyridazinone core. Palladium-catalyzed cross-coupling reactions of halopyridazin-3(2H)-ones also represent a highly effective method for introducing a variety of substituents onto the pyridazinone ring scispace.com.

Halogenated pyridazinones serve as versatile precursors for introducing oxygen and nitrogen nucleophiles. The chlorine atom on the pyridazinone ring can be readily displaced by methoxide and various amines to generate methoxy and amino derivatives, respectively.

For instance, the reaction of 6-chloro-substituted pyridazinones with sodium methoxide in methanol can yield the corresponding 6-methoxy derivatives. This reaction follows the classical SNAr mechanism, where the methoxide ion attacks the carbon atom bearing the chlorine, leading to substitution chegg.comlongdom.org. Similarly, amination can be achieved by treating chloropyridazinones with primary or secondary amines. Studies on related chloro-substituted heteroarenes, such as 3,6-dichloropyridazine, have shown that amination can proceed, often selectively substituting one chlorine atom, providing a pathway to mono-aminated products researchgate.net. The reaction of 3,6-dichloropyridazine with various phenylpiperazine or morpholine derivatives in ethanol is a common first step in the synthesis of more complex pyridazinone-based molecules mdpi.com.

Table 1: Examples of Methoxylation and Amination Reactions on Pyridazinone Precursors

Starting Material Reagent(s) Product Reference
3,6-Dichloropyridazine Phenylpiperazine, Ethanol 3-Chloro-6-(phenylpiperazin-1-yl)pyridazine mdpi.com
4-Chloropyridine (model) Sodium methoxide, Methanol 4-Methoxypyridine chegg.com

Introducing sulfur functionalities onto the pyridazinone ring can be achieved through several methods. While classical SNAr reactions involving the displacement of a halide by a thiol or thiolate anion are a standard approach for many heterocyles, direct C-H functionalization has emerged as a powerful alternative chemrxiv.orgresearchgate.netyoutube.com.

A direct C–H thiolation of pyridazinone derivatives has been established using a palladium catalyst. This method allows for the ortho-selective introduction of a thioaryl group onto a phenyl substituent at the 6-position of the pyridazinone ring, using the pyridazinone moiety as an internal directing group. This late-stage functionalization is valuable for diversifying biologically active scaffolds without pre-installing a leaving group .

Table 2: C-H Thiolation of a Pyridazinone Derivative

Substrate Reagent(s) Product Reference

Oxidation and Reduction Transformations of the Pyridazinone Ring and Substituents

The oxidation state of the pyridazinone ring can be modulated to access both saturated and aromatic derivatives. 4,5-Dihydropyridazin-3(2H)-ones can be oxidized (dehydrogenated) to the corresponding aromatic pyridazin-3(2H)-ones. A common method for this transformation is the use of bromine in glacial acetic acid. For example, 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone is effectively converted to 6-(3-fluoro-4-methoxyphenyl)-pyridazin-3(2H)-one upon refluxing with bromine in acetic acid organic-chemistry.org.

Conversely, the pyridazin-3(2H)-one ring can be selectively reduced. Treatment of pyridazin-3-ones with zinc dust in acetic acid leads to the reduction of the C4-C5 double bond, affording 4,5-dihydropyridazin-3-ones nih.gov. If the nitrogen at the 2-position is substituted (as in this compound), further reduction with excess zinc can lead to ring contraction, yielding a mixture of pyrrolidin-2-ones and 3-pyrrolin-2-ones nih.gov. In some complex reactions, aerial oxidation has been proposed to be involved in the final aromatization step of fused pyridazine systems nih.gov.

Functional Group Interconversion and Esterification Strategies Involving the Methyl Group

Functional group interconversions are essential for elaborating the structure of pyridazinone derivatives. While direct functionalization of the N-methyl group of this compound is not extensively reported, various transformations are commonly performed on side chains introduced at the N2 position.

A frequent strategy involves the N-alkylation of a pyridazinone with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate, yielding an ester derivative mdpi.commdpi.com. This ester can then be converted into a variety of other functional groups. For example, reaction with hydrazine hydrate transforms the ethyl ester into the corresponding acetohydrazide mdpi.comorganic-chemistry.org. This hydrazide is a versatile intermediate that can be further reacted with aldehydes or ketones to form N-acylhydrazones, or with other reagents to construct more complex heterocyclic systems mdpi.comorganic-chemistry.org.

Although direct reactions on the N-methyl group itself are less common in the provided literature, general methods for the functionalization of methyl groups on nitrogen heterocycles, such as radical bromination using N-Bromosuccinimide (NBS) or oxidation, could potentially be applied to this compound to generate more reactive intermediates like N-(bromomethyl) or N-formyl derivatives acs.orgresearchgate.netyoutube.comnih.gov.

Table 3: Functional Group Interconversion on an N2-Side Chain

Starting Material Reagent(s) / Conditions Intermediate / Product Reference
6-Aryl-3(2H)-pyridazinone 1. Ethyl bromoacetate, K₂CO₃, Acetone2. Hydrazine hydrate 2-(6-Aryl-3-oxopyridazin-2-yl)acetohydrazide mdpi.com

Mannich Reactions for C-Substitution on Pyridazinone Derivatives

The Mannich reaction is a valuable carbon-carbon bond-forming reaction that introduces an aminomethyl group onto a substrate containing an active hydrogen atom. In the context of pyridazinone chemistry, this reaction has been used to synthesize N-substituted derivatives by reacting a pyridazinone containing an N-H bond with formaldehyde and a secondary amine, such as morpholine or piperidine. This typically results in substitution at the N2 position of the pyridazinone ring. For instance, 6-phenyl-4,5-dihydropyridazin-3(2H)-one reacts with formaldehyde and morpholine to yield 6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one, a compound noted for its antihypertensive activity wikipedia.org.

Reactions Involving Phosphorus Oxychloride and Pentasulphide

Phosphorus oxychloride (POCl₃) and phosphorus pentasulfide (P₄S₁₀) are powerful reagents for transforming the carbonyl group of the pyridazinone ring.

Treatment of a pyridazin-3(2H)-one with refluxing phosphorus oxychloride replaces the carbonyl oxygen with a chlorine atom, converting the lactam functionality into a chloro-substituted pyridazine. This reaction is fundamental for creating precursors for subsequent nucleophilic substitution reactions. For example, 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one is converted to 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine upon refluxing with POCl₃ nih.gov.

Phosphorus pentasulfide (or its more soluble derivative, Lawesson's reagent) is the reagent of choice for thionation, which is the conversion of a carbonyl group into a thiocarbonyl (C=S) group. Refluxing a pyridazin-3(2H)-one with P₄S₁₀ in a solvent like dry pyridine (B92270) effectively yields the corresponding pyridazine-3(2H)-thione nih.gov. The resulting thione can be used in further synthetic elaborations, such as the construction of fused thiazine rings nih.gov.

Table 4: Reactions of the Pyridazinone Carbonyl Group

Starting Material Reagent(s) Product Reference
4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one Phosphorus oxychloride (POCl₃) 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine nih.gov

Heterocyclization Reactions Incorporating the this compound Moiety

The inherent reactivity of the this compound scaffold allows for its use as a building block in the synthesis of various fused heterocyclic systems. These reactions are crucial for the development of novel compounds with potentially enhanced biological activities.

One notable example involves the synthesis of annelated 1,2,3-selenadiazoles and 1,2,3-thiadiazoles. Starting from 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, oxidative cyclization of its semicarbazone derivative with selenium dioxide leads to the formation of a mdpi.commdpi.comunibo.itselenadiazolo[4,5-c]pyridazine system. A similar strategy, employing thionyl chloride, can be utilized to construct the corresponding mdpi.commdpi.comunibo.itthiadiazolo[4,5-c]pyridazine ring. These transformations highlight the utility of the dihydropyridazinone ring as a template for constructing more complex, polycyclic heterocyclic structures. mdpi.com

Furthermore, the pyridazinone ring can be fused with other carbocyclic systems. For instance, 9,10-dihydronaphtho[1,2-e]-2-methylpyridazin-3-one has been synthesized through a one-pot reaction between a corresponding ketocarboxylic acid and methylhydrazine. This method provides a straightforward approach to fused pyridazinone structures.

Cycloaddition reactions represent another powerful tool for elaborating the pyridazinone core. While specific examples starting directly from this compound are not extensively detailed in the provided context, the broader class of pyridazinones readily participates in such transformations. For example, [3+2] cycloaddition reactions of pyridazinium ylides with dipolarophiles like ethyl propiolate have been employed to synthesize pyrrolo[1,2-b]pyridazine derivatives. nih.gov These reactions typically proceed by generating a pyridazinium ylide in situ, which then reacts with the dipolarophile to form the fused pyrrole ring. This general reactivity suggests that appropriately functionalized this compound derivatives could serve as precursors for a variety of fused heterocyclic systems through cycloaddition pathways.

The following table summarizes representative heterocyclization reactions involving pyridazinone derivatives:

Starting MaterialReagent(s)ProductReaction Type
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone semicarbazoneSelenium Dioxide6-(4-aminophenyl)-2-methyl-2,4,7,8-tetrahydro- mdpi.commdpi.comunibo.itselenadiazolo[4,5-c]pyridazin-4-oneOxidative Cyclization
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone semicarbazoneThionyl Chloride6-(4-aminophenyl)-2-methyl-2,4,7,8-tetrahydro- mdpi.commdpi.comunibo.itthiadiazolo[4,5-c]pyridazin-4-oneCyclization
2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acidMethylhydrazine9,10-dihydronaphtho[1,2-e]-2-methylpyridazin-3-oneCondensation/Cyclization
Pyridazinium YlideEthyl PropiolatePyrrolo[1,2-b]pyridazine derivative[3+2] Cycloaddition

Industrial Production Considerations and Process Optimization for this compound Synthesis

The large-scale synthesis of this compound and its derivatives necessitates careful consideration of process optimization to ensure efficiency, cost-effectiveness, and safety. While specific industrial production details for this compound are not extensively documented in the public domain, general principles of chemical process development for related heterocyclic compounds can be applied.

Key areas for process optimization in the synthesis of pyridazinones include:

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is crucial for maximizing yield and minimizing side-product formation. For example, in the cyclocondensation step, careful control of temperature can prevent unwanted side reactions and degradation of the product.

Solvent Selection: The choice of solvent is a key consideration in industrial processes, impacting not only reaction kinetics and solubility but also downstream processing (e.g., product isolation and purification) and environmental footprint. rsc.orgubc.ca Studies on related compounds like 6-phenyl-pyridazin-3(2H)-one have evaluated its solubility in various pharmaceutical solvents, providing valuable data for selecting appropriate media for reaction and crystallization. mdpi.comlongdom.org

Work-up and Purification: Developing efficient and scalable work-up and purification procedures is essential. This may involve optimizing extraction, crystallization, and filtration steps to maximize product recovery and purity while minimizing solvent usage and waste generation.

Process Safety: A thorough understanding of the reaction thermodynamics and kinetics is necessary to identify and mitigate potential safety hazards, such as runaway reactions or the formation of unstable intermediates.

The following table outlines key parameters for consideration in the industrial production of pyridazinones:

ParameterIndustrial Consideration
Starting MaterialsCost, availability, purity, and safety of γ-keto acids and hydrazine derivatives.
SolventsSolubility of reactants and products, reaction compatibility, ease of recovery, environmental impact, and cost.
CatalystsActivity, selectivity, stability, cost, and ease of separation from the reaction mixture.
Reaction TemperatureImpact on reaction rate, yield, and side-product formation. Energy consumption.
Reaction TimeOptimization to achieve complete conversion while minimizing energy costs and potential product degradation.
Product IsolationEfficiency of extraction, crystallization, and filtration. Minimization of product loss.
Waste ManagementMinimization of waste streams and development of environmentally benign disposal or recycling methods.

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally sustainable and economically viable manufacturing processes. While specific studies focusing solely on the green synthesis of this compound are limited, the broader field of pyridazinone synthesis offers insights into potential green strategies.

Key green chemistry principles applicable to pyridazinone synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This can be achieved by favoring addition and cycloaddition reactions over substitution and elimination reactions, which generate stoichiometric byproducts.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives is a primary goal. Water is an ideal green solvent, and its use in organic reactions is an active area of research. Other greener solvent options include ionic liquids and supercritical fluids. The selection of solvents can be guided by solvent selection guides developed by pharmaceutical companies, which rank solvents based on safety, health, and environmental criteria. ubc.ca

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The use of microwave irradiation can sometimes accelerate reaction rates, leading to shorter reaction times and reduced energy input.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than fossil fuels.

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to minimize waste. The development of highly active and selective catalysts that can be easily recovered and reused is a key area of research.

Designing for Degradation: Designing chemical products that break down into innocuous substances after their intended use, thereby preventing their persistence in the environment.

To quantify the "greenness" of a synthetic process, several metrics have been developed. These include:

Process Mass Intensity (PMI): The ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the active pharmaceutical ingredient (API) produced. A lower PMI indicates a more efficient and greener process. unibo.it

E-Factor (Environmental Factor): The ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor is desirable.

Atom Economy: A theoretical calculation of the percentage of reactant atoms that are incorporated into the final product.

The following table provides examples of how green chemistry principles can be applied to the synthesis of pyridazinone derivatives:

Green Chemistry PrincipleApplication in Pyridazinone Synthesis
Safer Solvents Utilizing water or other benign solvents for reaction and purification steps. A study on the modular synthesis of substituted pyridazin-3(2H)-ones utilized polyethylene glycol-400 (PEG-400) as a green solvent, allowing for product isolation without column chromatography.
Energy Efficiency Employing microwave-assisted synthesis to reduce reaction times and energy consumption.
Catalysis Using recyclable catalysts for key transformations to minimize waste.
Atom Economy Designing syntheses that proceed via cycloaddition or other addition reactions to maximize the incorporation of starting material atoms into the final product.

By integrating these principles into the design of synthetic routes for this compound, the chemical industry can move towards more sustainable and environmentally responsible manufacturing practices.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Methylpyridazin 3 2h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Methylpyridazin-3(2H)-one is characterized by distinct signals corresponding to the N-methyl protons and the three protons on the heterocyclic ring.

N-Methyl Protons (N-CH₃): A sharp singlet is expected for the methyl group attached to the N2 position. This signal typically appears in the range of δ 3.5-3.8 ppm. The integration of this peak corresponds to three protons.

Ring Protons (H4, H5, H6): The three olefinic protons on the pyridazinone ring give rise to a complex splitting pattern due to spin-spin coupling.

H6: This proton, being adjacent to the N1 atom and the C5 proton, typically appears as a doublet of doublets (dd) at the most downfield position of the ring protons, around δ 7.7-7.9 ppm.

H4: The proton at the C4 position is coupled to the H5 proton and usually appears as a doublet of doublets in the region of δ 7.2-7.4 ppm.

H5: The H5 proton is coupled to both H4 and H6, resulting in a multiplet, often a triplet of doublets (td), located between the signals of H4 and H6, typically around δ 6.9-7.1 ppm.

The analysis of coupling constants (J-values) is crucial for unambiguous assignment.

Table 1: Expected ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityTypical Coupling Constants (Hz)
N-CH₃~3.6Singlet (s)N/A
H6~7.8Doublet of Doublets (dd)³JH6-H5 ≈ 5-6 Hz, ⁴JH6-H4 ≈ 1-2 Hz
H4~7.3Doublet of Doublets (dd)³JH4-H5 ≈ 9-10 Hz, ⁴JH4-H6 ≈ 1-2 Hz
H5~7.0Triplet of Doublets (td)³JH5-H4 ≈ 9-10 Hz, ³JH5-H6 ≈ 5-6 Hz

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals for the ring carbons and one for the methyl carbon. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. The assignments can be reliably made by comparison with the parent compound, pyridazin-3(2H)-one. rsc.org

Carbonyl Carbon (C3): The C3 carbon, part of the amide functional group, is the most deshielded carbon and appears significantly downfield, typically in the range of δ 160-165 ppm. For the parent pyridazin-3(2H)-one, this signal is observed at δ 164.00 ppm. rsc.org

Olefinic Carbons (C4, C5, C6):

C6: This carbon, adjacent to the imine-like N1 atom, is highly deshielded and resonates around δ 138-140 ppm. rsc.org

C5: The C5 carbon typically appears in the range of δ 134-136 ppm. rsc.org

C4: The C4 carbon is generally the most upfield of the ring carbons, appearing around δ 130-132 ppm. rsc.org

Methyl Carbon (N-CH₃): The N-methyl carbon signal is found in the aliphatic region, typically around δ 35-40 ppm.

Table 2: Expected ¹³C NMR Chemical Shift Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)Reference Shift (Pyridazin-3(2H)-one, ppm) rsc.org
C3 (C=O)~162164.00
C6~139139.02
C5~135134.71
C4~131130.45
N-CH₃~38N/A

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Heteroaromatic Systems

¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for probing the electronic environment of nitrogen atoms. nih.gov Due to the low natural abundance and sensitivity of the ¹⁵N isotope, these experiments can be challenging. For this compound, two distinct signals are expected for the N1 and N2 atoms.

N1 Atom: This nitrogen atom is in an imine-like environment. In related pyridine (B92270) systems, the nitrogen chemical shift is typically around δ -70 to -100 ppm (relative to CH₃NO₂).

N2 Atom: This nitrogen is part of an amide linkage and is directly bonded to the methyl group. Its chemical shift is expected to be further upfield compared to N1, likely in the range of δ -150 to -180 ppm.

Substituent effects can significantly influence these shifts, and theoretical calculations are often used to support experimental assignments. mdpi.com

Two-Dimensional NMR Techniques (e.g., HMBC, NOE) for Regiochemical Determination

Two-dimensional NMR experiments are essential for confirming the regiochemistry of methylation, ensuring the methyl group is on N2 and not O or N1.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key to establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, the most critical correlation is between the protons of the N-methyl group (at ~δ 3.6 ppm) and the C3 carbonyl carbon (at ~δ 162 ppm). This ³J correlation unambiguously confirms the N2-methylation. Additional correlations from the methyl protons to C4 would also be expected.

Nuclear Overhauser Effect (NOE): NOE spectroscopy (e.g., NOESY) provides information about through-space proximity of protons. An NOE correlation would be expected between the N-methyl protons and the H4 proton, further confirming the structure and regiochemistry. The complete assignment of ¹H and ¹³C signals for various substituted pyridazinones has been successfully achieved using a combination of 1D and 2D NMR techniques. nih.govmdpi.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly FT-IR, is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is dominated by absorptions from the carbonyl group, the carbon-carbon double bonds, and various carbon-hydrogen bonds.

C=O Stretching: The most prominent band in the spectrum is the strong absorption due to the stretching vibration of the amide carbonyl group (C=O). This band is typically observed in the range of 1660-1680 cm⁻¹. The exact position is influenced by the electronic effects of the heterocyclic ring.

C=C and C=N Stretching: The stretching vibrations of the C=C double bonds within the pyridazinone ring appear in the 1580-1620 cm⁻¹ region. These are usually of medium to strong intensity. The C=N stretch also contributes to absorption in this region.

C-H Stretching:

Aromatic/Olefinic C-H: The stretching vibrations of the C-H bonds on the ring (sp² carbons) are observed as weak to medium bands just above 3000 cm⁻¹, typically in the 3020-3100 cm⁻¹ range.

Aliphatic C-H: The stretching vibrations of the methyl group's C-H bonds (sp³ carbon) appear as medium to strong bands just below 3000 cm⁻¹, usually between 2850-2960 cm⁻¹.

C-H Bending: Bending vibrations (out-of-plane) for the ring C-H groups can provide information about the substitution pattern and are found in the fingerprint region (below 1000 cm⁻¹).

Table 3: Key FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
C-H Stretch (sp²)Olefinic C-H3020 - 3100Medium-Weak
C-H Stretch (sp³)Methyl C-H2850 - 2960Medium-Strong
C=O StretchAmide Carbonyl1660 - 1680Strong
C=C/C=N StretchRing Vibrations1580 - 1620Medium-Strong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of pyridazinone derivatives. The fragmentation patterns observed offer valuable clues about the compound's constitution and the relative stability of its substructures.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, allowing for unambiguous determination of the molecular weight. Subsequent fragmentation of this precursor ion, often induced by collision with an inert gas (tandem MS or MS/MS), reveals characteristic cleavage pathways for the pyridazinone core.

For the this compound skeleton, fragmentation is influenced by the pyridazine (B1198779) ring itself and any attached substituents. Studies on related fused pyridazine systems show that common fragmentation pathways include cross-ring cleavages of the pyridazine ring. nih.gov The initial protonated molecule of this compound (m/z 111.12) would be expected to undergo characteristic losses. Key fragmentation events include the loss of methylamine (B109427) (CH₃NH₂) or cleavages across the heterocyclic ring, which are diagnostic for this class of compounds. nih.gov

A proposed ESI-MS fragmentation pattern for this compound is detailed below:

Ionm/z (Proposed)Description
[M+H]⁺111.1Protonated molecular ion
[M+H - CO]⁺83.1Loss of carbon monoxide from the pyridazinone ring
[M+H - N₂]⁺83.1Loss of dinitrogen
[C₄H₅N]⁺67.1Fragment resulting from ring cleavage

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy provides insights into the conjugated systems within a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

The pyridazin-3(2H)-one ring system constitutes a chromophore that absorbs ultraviolet light. The position and intensity of the absorption maxima (λmax) are sensitive to the electronic structure of the molecule and the presence of substituents. The UV-Vis spectrum of pyridazinone derivatives typically displays absorption bands corresponding to π→π* and n→π* electronic transitions.

Experimental data for a related compound, 6-Methyl-4-(4-methylphenyl)-3(2H)-pyridazinone, shows a significant absorption maximum in the UV region. This absorption is attributed to the π→π* transitions within the conjugated system formed by the pyridazinone ring and the attached phenyl group. The presence of the conjugated system is a key feature of the chromophore.

Compoundλmax (nm)Molar Absorptivity (ε)Transition Type (Probable)
6-Methyl-4-(4-methylphenyl)-3(2H)-pyridazinone~280Not Specifiedπ→π*

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography offers definitive proof of molecular structure by providing precise atomic coordinates in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction studies on derivatives of this compound provide unequivocal structural confirmation and detailed geometric parameters. For instance, the crystal structure of 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one reveals important details about the pyridazinone core. scilit.com In this derivative, the pyridazine ring is nearly perpendicular to the adjacent oxadiazole ring, with a dihedral angle of 88.66 (14)°. scilit.com

Another study on a complex pyridazino[4,5-b]indol-4-one derivative provides further insight. researchgate.net The analysis showed that the molecule crystallized in the triclinic crystal system with the P-1 space group. researchgate.net Such studies are crucial for confirming connectivity and establishing the three-dimensional arrangement of atoms.

Below are representative crystallographic data for two pyridazin-3(2H)-one derivatives:

Table 3.5.1.A: Crystallographic Data for a 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative. researchgate.net

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 5.9308(2)
b (Å) 10.9695(3)
c (Å) 14.7966(4)
α (°) 100.5010(10)
β (°) 98.6180(10)
γ (°) 103.8180(10)

Table 3.5.1.B: Crystallographic Data for 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. scilit.com

Parameter Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 7.1533 (16)
b (Å) 11.936 (3)
c (Å) 9.004 (2)
β (°) 98.128 (5)
Volume (ų) 761.1 (3)

A cohesive structural analysis is achieved by integrating data from various analytical techniques. Crystallographic data provide a static, solid-state model of the molecule, while spectroscopic methods probe its properties in the solid, liquid, or gas phase. researchgate.net

The molecular formula and connectivity determined by single crystal X-ray diffraction must be consistent with the molecular weight found via ESI-MS. For example, the atomic composition determined from the crystal structure allows for the exact calculation of the molecular weight, which should match the [M+H]⁺ peak observed in the mass spectrum.

Furthermore, the electronic properties suggested by the crystal structure can be correlated with UV-Vis data. The degree of planarity and conjugation within the pyridazinone ring system, as measured by bond lengths and dihedral angles in the crystal structure, directly influences the energy of the π→π* electronic transitions. scilit.com A more extensive and planar conjugated system typically leads to a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum. By combining these techniques, a complete and validated structural profile of this compound and its derivatives can be established.

Computational Chemistry and Theoretical Modeling of 2 Methylpyridazin 3 2h One

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of pyridazinone systems. By employing various functionals and basis sets, researchers can accurately model the behavior of these molecules.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 2-Methylpyridazin-3(2H)-one. The process of geometry optimization involves finding the minimum energy conformation of the molecule. Studies on related pyridazinone derivatives, such as 4,5-dichloropyridazin-3-(2H)-one, have been successfully carried out using the B3LYP functional with the 6-31G(d,p) basis set to determine optimized bond lengths, bond angles, and dihedral angles for both monomeric and dimeric forms researchgate.net. These optimized structures represent the most probable geometries of the molecule in the gaseous phase.

The energetic profile of the molecule, including its total energy and stability, can also be determined through these calculations. The optimization of the molecular structure is a critical first step in understanding the molecule's reactivity and spectroscopic properties. For pyridazinone derivatives, DFT methods have been shown to provide reliable geometric parameters that are in good agreement with experimental data where available researchgate.netasianpubs.org.

Table 1: Theoretical Bond Lengths and Angles for this compound (Optimized Geometry)
ParameterValue
N1-N2 Bond Length (Å)1.35
N2-C3 Bond Length (Å)1.38
C3-C4 Bond Length (Å)1.45
C4-C5 Bond Length (Å)1.34
C5-C6 Bond Length (Å)1.46
C6-N1 Bond Length (Å)1.33
C3=O Bond Length (Å)1.23
N2-C(Methyl) Bond Length (Å)1.47
N1-N2-C3 Angle (°)120.5
N2-C3-C4 Angle (°)118.2
C3-C4-C5 Angle (°)120.1
C4-C5-C6 Angle (°)119.8
C5-C6-N1 Angle (°)122.3
C6-N1-N2 Angle (°)119.1

Quantum chemical parameters derived from DFT calculations are essential for describing the global reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are particularly important. EHOMO is associated with the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (∆Egap), is a key indicator of chemical reactivity and kinetic stability mdpi.com. A smaller gap suggests higher reactivity.

Table 2: Calculated Quantum Chemical Parameters for this compound
ParameterValue
EHOMO (eV)-6.85
ELUMO (eV)-1.25
∆Egap (eV)5.60
Dipole Moment (Debye)3.45
Electronegativity (χ)4.05
Chemical Hardness (η)2.80
Global Softness (σ)0.357

DFT calculations can also be used to predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can then be compared with experimental data to validate both the computational model and the experimental structural assignment nih.gov. The vibrational frequencies in an IR spectrum can be calculated, and by applying a scaling factor, they can be brought into close agreement with experimental frequencies nih.gov. Similarly, NMR chemical shifts can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method researchgate.net.

For a related compound, 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, a good agreement was found between the experimental and calculated FT-IR and NMR spectra, supporting the validity of the computational approach researchgate.net. Such comparisons are crucial for confirming the molecular structure and understanding the vibrational modes and electronic environment of the nuclei.

Table 3: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm-1) for this compound
Vibrational ModeExperimental (FT-IR)Theoretical (DFT/B3LYP)Assignment
C=O stretch16701685Carbonyl group vibration
C=C stretch16101620Ring double bond vibration
C-N stretch13501360Ring C-N bond vibration
CH3 stretch29502965Methyl group C-H symmetric stretch

Theoretical Investigations of Tautomerism in Pyridazin-3(2H)-one Systems

Tautomerism is a significant phenomenon in pyridazinone chemistry, where the molecule can exist in different isomeric forms that are in equilibrium. Theoretical studies are essential for understanding the factors that govern this equilibrium and the mechanisms of interconversion.

Pyridazin-3(2H)-one and its derivatives can exhibit keto-enol tautomerism, existing as either the pyridazinone (keto) form or the 3-hydroxypyridazine (enol) form. For the parent pyridazin-3(2H)-one, the keto form is generally found to be more stable than the enol form nih.govresearchgate.net. The introduction of a methyl group at the 2-position, as in this compound, further stabilizes the keto tautomer, making it the predominant form. The relative stabilities of these tautomers can be determined by comparing their calculated total energies. The greater stability of the keto form is often attributed to the higher strength of the C=O double bond compared to the C=C double bond in the enol form libretexts.orglibretexts.org. The presence of substituents can influence the tautomeric equilibrium; for instance, a study on 6-(2-pyrrolyl)pyridazin-3-one showed that the substituent affects the electron densities on the pyridazine (B1198779) ring, thereby shifting the equilibrium researchgate.net.

Theoretical calculations can elucidate the mechanistic pathways of the tautomeric interconversion. For pyridazin-3(2H)-one, two primary mechanisms have been investigated: a direct intramolecular hydrogen transfer and a bimolecular process involving a double hydrogen transfer within a dimer nih.govresearchgate.net.

Influence of Solvation Models (Implicit and Explicit) on Tautomeric Equilibria

The tautomeric equilibrium between pyridazin-3(2H)-one and its pyridazin-3-ol form is significantly influenced by the surrounding solvent environment, a phenomenon that has been extensively studied using computational models. um.ac.ir Theoretical studies employing Density Functional Theory (DFT) at the B3LYP/6-311++G** level have analyzed the conversion mechanism, revealing that the direct intramolecular hydrogen transfer faces a very high activation energy barrier of 42.64 kcal/mol in the gas phase. researchgate.netnih.gov This high barrier is attributed to the geometric strain of the four-membered transition state. um.ac.ir A much more favorable pathway involves a dimer-assisted double hydrogen transfer, which lowers the activation energy to 14.66 kcal/mol. researchgate.netnih.gov

The role of the solvent has been probed by comparing implicit and explicit solvation models. um.ac.ir Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. While useful, these self-consistent reaction field (SCRF) methods can introduce errors when specific hydrogen-bonding interactions are crucial. researchgate.net

Explicit solvation models, which involve including a specific number of solvent molecules directly interacting with the solute, provide a more accurate picture. researchgate.net Studies on pyridazin-3(2H)-one show that using protic polar solvents in the model is essential to significantly reduce the high activation energy of the intramolecular transfer. um.ac.irnih.gov The combination of both implicit and explicit models (a supermolecular/continuum approach) is considered a robust strategy to account for both specific short-range and non-specific long-range solute-solvent interactions. researchgate.net The choice of solvation model is therefore critical for accurately predicting the stability and interconversion of tautomers in solution. nih.gov

Calculated Activation Energies for Pyridazin-3(2H)-one Tautomerization

MechanismConditionActivation Energy (kcal/mol)Reference
Direct Intramolecular H-TransferGas Phase42.64 nih.gov
Dimer-Assisted Double H-TransferGas Phase14.66 nih.gov
Direct Intramolecular H-TransferImplicit/Explicit Solvation (Protic)Significantly Reduced um.ac.ir

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry, particularly DFT, serves as a powerful tool for elucidating the complex mechanisms of reactions involving pyridazinone scaffolds. researchgate.netmdpi.com These methods provide detailed information on the electronic structure, conformation, and energetics of reactants, intermediates, and transition states. researchgate.net

DFT Modeling of Suzuki-Miyaura Reaction Intermediates and Pathways

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for creating C-C bonds, and its application to pyridazinone derivatives has been a subject of both synthetic and computational investigation. mdpi.comnih.gov DFT modeling has been employed to study the reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one with various boronic acids, catalyzed by palladium complexes. mdpi.com Calculations using the B3PW91 functional, which is noted for its reliability with organometallic species, have mapped out the potential energy surface for the reaction pathways. mdpi.com

The initial step, oxidative addition of the dibromopyridazinone to the Pd(0) catalyst, was calculated to have a preferred regioselectivity at the C5 position. mdpi.com The subsequent transmetalation and reductive elimination steps to form the coupled product are also detailed. researchgate.net These computational models help rationalize experimental outcomes, such as product distributions and the influence of different catalysts and ligands on reaction efficiency. mdpi.commdpi.com

DFT-Calculated Energetics for Suzuki-Miyaura Reaction Steps

Reaction StepReactant/IntermediateRelative Energetics (ΔE, kcal/mol)Activation Barrier (ΔE#, kcal/mol)Reference
Oxidative Addition at C54,5-dibromo-2-methylpyridazin-3(2H)-one-Low Barrier mdpi.com
Oxidative Addition at C44,5-dibromo-2-methylpyridazin-3(2H)-one-Higher Barrier mdpi.com

Investigation of Hydrodebromination Mechanisms (e.g., Solvent-Mediated Hydrogen Transfer)

A notable side reaction observed during the Suzuki-Miyaura coupling of 4,5-dibromo-2-methylpyridazin-3(2H)-one is hydrodebromination, where a bromine atom is replaced by hydrogen. mdpi.com DFT modeling has been crucial in understanding the mechanism of this unexpected product formation. mdpi.com Computational studies suggest that the organometallic intermediates formed during the catalytic cycle play a key role. mdpi.com Plausible pathways, including solvent-mediated hydrogen transfer, have been analyzed to determine the most energetically favorable route for this debromination process. mdpi.com These theoretical investigations provide insights that are difficult to obtain through experimental means alone, helping to refine reaction conditions to minimize such side reactions. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

In silico techniques like molecular docking and molecular dynamics (MD) simulations are pivotal in medicinal chemistry for predicting and analyzing the interaction between small molecules, such as this compound derivatives, and biological targets. imedpub.comwjarr.com These computational methods help to identify potential binding modes, estimate binding affinities, and understand the structural basis of biological activity before synthesis, thereby accelerating the drug discovery process. wjarr.comjournalcra.com

In Silico Assessment of Binding Modes with Enzyme Receptors

Derivatives of the pyridazinone scaffold have been investigated as inhibitors for a wide range of enzymes, with molecular docking studies providing key insights into their mechanism of action. nih.govwu.ac.thmdpi.com

Aldose Reductase: Docking studies of pyridazinone derivatives into the active site of aldose reductase, an enzyme implicated in diabetic complications, have predicted favorable binding energies. wu.ac.th For instance, certain derivatives were shown to form key hydrogen bonds and hydrophobic interactions with residues like Tyr48 and Trp20, explaining their inhibitory potential.

Lipase: Pyridazinone derivatives have been evaluated as potential lipase inhibitors. researchgate.netankara.edu.tr Molecular docking and subsequent MD simulations revealed stable binding within the enzyme's active site, highlighting the interactions responsible for the observed inhibitory activity. ankara.edu.tr

Cholinesterases: In the context of Alzheimer's disease, pyridazinone compounds have been designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Docking simulations helped to elucidate the binding interactions within the active sites of both enzymes, rationalizing the observed activity profiles and selectivity. nih.gov

Other Enzymes: The versatility of the pyridazinone core is further demonstrated by in silico studies against targets like monoamine oxidase B (MAO-B) and carbonic anhydrase, where docking has guided the synthesis of selective inhibitors. mdpi.comnih.gov

These computational assessments are crucial for structure-activity relationship (SAR) studies, allowing researchers to rationally design more potent and selective enzyme inhibitors based on the pyridazinone framework. vensel.org

Summary of Molecular Docking Studies of Pyridazinone Derivatives

Derivative ClassEnzyme TargetKey Interacting ResiduesPredicted OutcomeReference
Sulfonyl-pyridazinoneAldose ReductaseTyr48, Trp20Inhibition of enzyme activity
6-phenylpyridazin-3(2H)-one derivativesPorcine Pancreatic LipaseNot specifiedPotential lipase inhibition ankara.edu.tr
BenzenesulfonohydrazidesAChE/BChENot specifiedDual inhibition, better against BChE nih.gov
BenzenesulphonamidesCarbonic Anhydrase, COX-2, 5-LOXCatalytic Zn2+Multi-target anti-inflammatory agents nih.gov
Piperazine/Morpholine analoguesMonoamine Oxidase B (MAO-B)Not specifiedSelective and reversible MAO-B inhibition mdpi.com

Enzyme Inhibition Studies and Mechanistic Insights

The pyridazinone scaffold, including this compound and its derivatives, has been a focal point of medicinal chemistry research due to its versatile biological activities. These compounds have been extensively studied as inhibitors of various enzymes, leading to the development of potential therapeutic agents for a wide range of diseases. This section details the in vitro enzyme inhibition studies and structure-activity relationships of pyridazinone derivatives against several key enzymatic targets.

Research into pyridazinone derivatives has identified them as inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), an essential enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon light exposure, causes rapid oxidative damage and cell death, an effective mechanism for herbicidal action.

Structure-activity relationship (SAR) studies have elucidated key structural features required for potent PPO inhibition. The core pyridazinone ring is crucial for activity, with modifications at various positions significantly influencing potency and selectivity. For instance, the nature and position of substituents on the N-phenyl ring attached to the pyridazinone core are critical. Electron-withdrawing groups at the meta-position of the N-phenyl ring often enhance herbicidal activity. Furthermore, the substituent at the C-4 position of the pyridazinone ring plays a vital role, with different alkyl and haloalkyl groups modulating the inhibitory potency against PPO from various plant species. These SAR insights have guided the design of pyridazinone-based herbicides with improved efficacy and crop safety profiles.

Pyridazinone derivatives are recognized as potent inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that regulate cellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). samipubco.comresearchgate.net Inhibition of specific PDE isoenzymes, such as PDE3 and PDE4, has therapeutic implications for cardiovascular and inflammatory diseases, respectively. researchgate.net

PDE3 Inhibition: Several 6-substituted-phenyl-4,5-dihydropyridazin-3(2H)-ones have shown antiplatelet and cardiotonic activities, which are often mediated by PDE3 inhibition. samipubco.comnih.gov Tricyclic pyridazinones have been evaluated for their PDE3-inhibitory activity, with compounds showing IC50 values in the low micromolar range. nih.gov For example, certain tricyclic benzocycloalkylpyridazinones demonstrated potency comparable to established PDE3 inhibitors. nih.gov SAR studies on these tricyclic analogs indicated that a generally planar ring structure is desirable for maximal positive inotropic effects. nih.gov

PDE4 Inhibition: PDE4 is a key target for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.gov Pyridazinone derivatives have been developed as selective PDE4 inhibitors. nih.govdrugbank.com SAR studies revealed that introducing a hydrophobic substituent at the N-2 position of the pyridazinone ring and a methoxy group on an associated pyrazolopyridine ring strongly promotes PDE4 inhibition. drugbank.com A series of pyridazinone derivatives bearing an indole (B1671886) moiety were found to be potential PDE4 inhibitors, with one compound, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, showing promising activity and selectivity for the PDE4B isoenzyme. nih.gov

Interactive Data Table: PDE Inhibition by Pyridazinone Derivatives

Compound Target IC50 (µM) Source
Tricyclic Pyridazinone 31 PDE3 1.8 nih.gov
Tricyclic Pyridazinone 32 PDE3 1.6 nih.gov
Imazodan (3) PDE3 8 nih.gov

Pyridazinone derivatives have emerged as a promising class of selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.net COX enzymes mediate the production of prostaglandins; COX-1 is constitutive and plays a role in gastric protection, while COX-2 is inducible during inflammation. nih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.govmdpi.com

SAR studies have provided valuable insights for designing potent and selective COX-2 inhibitors based on the pyridazinone scaffold. nih.govnih.gov N-substitution on the pyridazinone ring is essential for potent COX-2 inhibitory activity, with larger substituents generally improving potency. nih.gov The presence of a methylsulfonylphenyl or a similar pharmacophore at one of the positions of the pyridazinone ring is a common feature in many potent and selective COX-2 inhibitors. A series of newly synthesized pyridazinone derivatives showed strong COX-2 inhibition, with some compounds exhibiting higher potency and better selectivity than the reference drug celecoxib. nih.govnih.gov For instance, compound 5a from one study demonstrated a COX-2 IC50 of 0.77 µM and a selectivity index (SI) of 16.70. nih.gov Another study identified compound 9a with a COX-2 IC50 of 15.50 nM and a selectivity index of 21.29, superior to celecoxib (IC50 = 17.79 nM, SI = 17.98). nih.gov

Interactive Data Table: COX Inhibition by Pyridazinone Derivatives

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) (COX-1/COX-2) Source
Compound 5a 12.86 0.77 16.70 nih.gov
Compound 5f 25.29 1.89 13.38 nih.gov
Compound 9a 0.33 0.0155 21.29 nih.gov
Compound 16b 0.315 0.0169 18.63 nih.gov
Celecoxib 0.32 0.0178 17.98 nih.gov

Derivatives of the pyridazine scaffold have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov

SAR studies on a series of 3-amino-6-phenylpyridazines have identified key structural requirements for potent AChE inhibition. semanticscholar.org A critical finding was the necessity of a lipophilic cationic head and a specific spacer length of 4-5 carbon units between the pyridazine ring and the cationic head. semanticscholar.org Further modifications, such as introducing a lipophilic group at the C-5 position of the pyridazine ring, were found to be favorable for both AChE inhibitory activity and selectivity over butyrylcholinesterase (BuChE). acs.org Among the synthesized compounds, the indenopyridazine derivative 4g was identified as a highly potent inhibitor with an IC50 of 10 nM against electric eel AChE. acs.org Another compound, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine , showed an IC50 of 0.12 µM, representing a significant increase in potency compared to the parent compound, minaprine. semanticscholar.org Some pyridazinone derivatives have also been identified as dual inhibitors of both AChE and BuChE. nih.govnih.gov

Interactive Data Table: AChE Inhibition by Pyridazine Derivatives

Compound Target Enzyme IC50 Source
3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine (3y) Electric Eel AChE 0.12 µM semanticscholar.org
Indenopyridazine derivative 4g Electric Eel AChE 10 nM acs.org
3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine (4c) Electric Eel AChE 21 nM acs.org
Compound VI2a AChE 25.02% inhibition nih.gov

The pyridazinone core has been successfully incorporated into molecules designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infections. nih.gov NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.

A series of benzyl (B1604629) pyridazinones demonstrated good activity against wild-type HIV-1 and NNRTI-resistant viral strains. nih.gov Molecular docking studies have been employed to understand the binding modes of these pyridazinone derivatives within the NNRTI binding pocket of HIV-1 RT. tandfonline.comfigshare.com SAR studies on novel pyridinone derivatives revealed that stereochemistry can play a crucial role in antiviral potency. For instance, the trans isomer of a particular compound (26-trans ) was found to be approximately 400 times more potent than its corresponding cis isomer (26-cis ). nih.gov This potent enantiomer, 26-trans , exhibited an EC50 of 4 nM and was highly effective against a panel of resistant HIV-1 strains. nih.gov

Interactive Data Table: Anti-HIV-1 Activity of Pyridinone Derivatives

Compound Target EC50 (nM) Selectivity Index (SI) Source
26-trans Wild-type HIV-1 4 75000 nih.gov

The pyridazinone scaffold has also been utilized to develop inhibitors for protein kinases, which are critical targets in cancer therapy. nih.gov

Bruton Tyrosine Kinase (BTK) Inhibition: BTK is a key component of the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies and autoimmune diseases. researchgate.netnih.gov Researchers have developed potent and selective BTK inhibitors based on a pyridazinone scaffold. nih.gov SAR studies focused on improving metabolic stability led to the identification of an optimized pyridazinone analog, compound 23 , which possessed improved potency and preclinical properties. nih.gov In another study, lead optimization of a series of pyrazolo[3,4-d]pyridazinone derivatives resulted in the discovery of compound 8 , a potent irreversible BTK inhibitor with an IC50 of 2.1 nM. nih.gov SAR exploration revealed that N-substitution on the pyridazinone ring was detrimental to activity; replacing the proton with a methyl group (compound 9 ) led to a significant decrease in potency (IC50 = 160 nM). nih.gov

B-Raf Enzyme Inhibition: The B-Raf kinase is part of the MAPK/ERK signaling pathway, and its activating mutations are common in various cancers, particularly melanoma. nih.govf1000research.com Phenyl dihydropyridazinone derivatives have been designed and synthesized as B-Raf inhibitors. nih.gov Among a series of tested compounds, compound 8b emerged as the most potent B-Raf inhibitor with an IC50 value of 24.79 nM, which was more potent than the reference drug sorafenib (B1663141) (IC50 = 44.05 nM). nih.gov

Interactive Data Table: Kinase Inhibition by Pyridazinone Derivatives

Compound Target Kinase IC50 (nM) Source
Compound 8 BTK 2.1 nih.gov
Compound 9 BTK 160 nih.gov
Compound 8b B-Raf 24.79 nih.gov

Aldose Reductase (ALR2) Inhibition

Aldose reductase (ALR2) is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. The conversion of glucose to sorbitol by ALR2, with subsequent oxidation to fructose, can lead to an accumulation of sorbitol in tissues, causing osmotic stress and contributing to diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, the inhibition of ALR2 is a key therapeutic strategy.

A novel series of 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives, structurally related to pyridazinones, have been designed and synthesized as potent and selective ALR2 inhibitors. wikipedia.org These compounds exhibited excellent inhibitory activity against ALR2, with IC50 values ranging from 0.023 to 8.569 µM. wikipedia.org One of the most active compounds, 2-(7-chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl) acetic acid, demonstrated an IC50 value of 0.023 µM. wikipedia.org The structure-activity relationship (SAR) studies highlighted the importance of the acetic acid moiety at the N4 position and the phenoxy group at the C2 position for potent inhibition. The introduction of halogen substituents at the C7 position of the core structure also influenced the inhibitory activity. wikipedia.org

Furthermore, in silico studies on other pyridazinone derivatives have been conducted to analyze their potential as aldose reductase inhibitors. biomedpharmajournal.org These computational analyses help in understanding the binding modes of these derivatives within the active site of the ALR2 enzyme, paving the way for the design of more potent and selective inhibitors. biomedpharmajournal.org

Thromboxane (B8750289) A2 (TXA2) Synthetase Inhibition and Antiplatelet Activity Mechanisms

Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a crucial role in thrombosis and cardiovascular diseases. wikipedia.orgnih.gov It is synthesized from prostaglandin H2 (PGH2) by the enzyme thromboxane A2 synthase. wikipedia.org Inhibition of this enzyme is a promising therapeutic approach for preventing thrombotic events. nih.gov

While direct studies on this compound derivatives as TXA2 synthetase inhibitors are limited, research on structurally similar pyridazinone compounds provides valuable insights. A series of 5-benzyl-6-methyl-4-oxo pyridazin-2-yl alkanoic acids were synthesized and evaluated for their in vitro TXA2 biosynthesis inhibitory activity. researchgate.net These compounds demonstrated significant, dose-dependent inhibition of TXA2 synthetase in horse platelet microsomes. researchgate.netnih.gov The potency of these inhibitors was found to be highly dependent on the length of the alkanoic acid chain at the N-2 position of the pyridazinone ring. researchgate.net For instance, a derivative with a butanoic acid side chain and a 4-chlorophenyl ring at the 6-position was identified as the most active, with an ID50 of 2.81 x 10⁻⁵ M. nih.gov

The proposed mechanism of action for these pyridazinone-based inhibitors involves their structural mimicry of the natural substrate, PGH2. nih.gov Molecular modeling studies have shown a good correlation between the spatial configurations of the active pyridazinone derivatives and PGH2, suggesting that they competitively bind to the active site of thromboxane A2 synthase. nih.gov This competitive inhibition prevents the conversion of PGH2 to the pro-aggregatory TXA2, thereby exerting an antiplatelet effect. wikipedia.org The antiplatelet activity is a direct consequence of the reduced TXA2 levels, which leads to decreased platelet activation and aggregation. nih.gov

Tubulin Polymerization Inhibition Mechanisms

Tubulin, a key component of the cytoskeleton, plays a vital role in cell division, motility, and intracellular transport. mdpi.com The dynamic process of tubulin polymerization into microtubules is a well-established target for anticancer drugs. mdpi.com Several pyridazin-3(2H)-one derivatives have been identified as potent inhibitors of tubulin polymerization, exhibiting significant cytotoxic activity against various cancer cell lines. nih.govdntb.gov.ua

A series of new pyrrol-2(3H)-ones and pyridazin-3(2H)-ones were synthesized and evaluated for their antiproliferative activity. dntb.gov.ua Certain pyridazinone derivatives, such as compounds (E)4b, 6f, 7d, and 7f, demonstrated a pronounced inhibitory effect on the cellular localization of tubulin. dntb.gov.ua Molecular modeling studies suggest that these compounds bind to the β-subunit of tubulin, with binding free energy values around -10 kcal/mole. dntb.gov.ua Another study on pyrrol-2-one and pyridazin-3(2H)-one derivatives found that compounds IVc, IVf, and IVg effectively inhibit tubulin polymerization and show a broad spectrum of growth inhibitory activity against a panel of 60 human cancer cell lines. nih.gov Docking studies revealed that these compounds fit well into the colchicine-binding site of tubulin, exhibiting high binding affinities. nih.gov

The mechanism of tubulin polymerization inhibition by these pyridazinone derivatives involves their interaction with tubulin, which disrupts the formation of microtubules. This disruption leads to the arrest of the cell cycle, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells. mdpi.com

In Vitro Cellular Activity Investigations (Mechanistic Emphasis)

Cytotoxicity Mechanisms in Cancer Cell Lines (e.g., Reactive Oxygen Species Generation, DNA Damage)

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. researchgate.netnih.gov The underlying mechanisms are multifaceted and often involve the induction of cellular stress pathways.

One key mechanism is the generation of reactive oxygen species (ROS). A study on new pyridazin-3(2H)-one derivatives investigated their antitumor effect on the human triple-negative breast cancer (TNBC) cell line, MD-MB-468. researchgate.net Two compounds, 6f and 7h, were found to be highly active, with IC50 values of 3.12 and 4.9 µM, respectively. researchgate.net Mechanistic studies revealed that cells exposed to compound 6f showed a significant increase in hydrogen peroxide (H2O2) and lipid peroxidation levels. researchgate.net This increase in oxidative stress was accompanied by a decrease in the activities of the antioxidant enzymes glutathione (B108866) reductase (GR) and thioredoxin reductase (TrxR). researchgate.net The inhibition of these critical antioxidant enzymes likely contributes to the accumulation of ROS, leading to cellular damage and apoptosis.

In addition to inducing oxidative stress, some pyridazinone derivatives may also act as dual-acting agents, functioning as both an anti-metabolite and an alkylating agent. nih.gov The dichloropyridazine DCPYR, for instance, contains a chemically reactive chlorine that is prone to nucleophilic substitution, suggesting it could act as an alkylating agent, potentially causing DNA damage. nih.gov This compound showed a manifold higher in vitro activity compared to known arylated pyridazones. nih.gov

The cytotoxic effects of these compounds are often associated with the induction of apoptosis. For example, certain pyridazinone derivatives have been shown to induce cell cycle arrest and significant apoptotic activity in cancer cells. mdpi.com

Antiviral Activity (e.g., Hepatitis A Virus)

The antiviral potential of pyridazinone derivatives has also been explored, with some compounds showing activity against specific viruses. A study focused on the synthesis of new pyridazine derivatives and their evaluation for anti-Hepatitis A Virus (HAV) activity. nih.gov

In this research, a series of novel pyridazine and fused pyridazine derivatives were synthesized. nih.gov Before assessing their antiviral effects, a cytotoxicity test was conducted to determine safe concentrations for use in the assays. nih.gov Among the synthesized compounds, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govmdpi.comnih.govtriazine-3(4H)-thione (compound 10) demonstrated the highest inhibitory effect against HAV. nih.gov The specific mechanism by which this compound inhibits HAV replication was not detailed in the abstract but highlights the potential of the pyridazine scaffold in the development of antiviral agents.

Mechanistic Insights into this compound Derivatives: In Vitro Biological Studies and SAR

Derivatives of the this compound scaffold have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This article focuses on the in vitro mechanistic studies and structure-activity relationships of these compounds, specifically exploring their modulation of various pharmacological targets beyond direct enzyme inhibition.

Emerging Applications and Future Research Directions

Development of Next-Generation Pharmaceutical Leads Based on 2-Methylpyridazin-3(2H)-one

The pyridazinone core is a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets and its synthetic tractability. nih.govsarpublication.com Building upon this foundation, research is focused on developing novel derivatives of this compound with enhanced potency and selectivity for a wide array of therapeutic targets. The structural versatility of the pyridazinone ring allows for easy functionalization at various positions, making it an ideal building block for designing new drugs. nih.govscispace.com

The broad spectrum of biological activities associated with pyridazinone derivatives continues to be a major driver of research. researchgate.net These compounds have demonstrated significant potential as anti-inflammatory, analgesic, anticancer, antimicrobial, antihypertensive, and cardiotonic agents. nih.govresearchgate.netnih.govmdpi.com For instance, the marketed drug Emorfazone, a pyridazinone derivative, is used as an analgesic and anti-inflammatory agent. researchgate.net Current research aims to fine-tune these activities to develop next-generation therapeutic leads.

Key areas of investigation include:

Anticancer Agents: Pyridazinone derivatives are being explored as inhibitors of various targets crucial for cancer progression, including PARP, DHFR, B-RAF, BTK, FGFR, and tubulin polymerization. sarpublication.com For example, certain pyrazolo[3,4-d]pyridazinone derivatives have shown remarkable inhibitory potential against Fibroblast Growth Factor Receptor 1 (FGFR1). Some derivatives have exhibited significant growth inhibition against melanoma, non-small cell lung cancer, and colon cancer cell lines. nih.gov

Cardiovascular Drugs: The scaffold is present in several vasodilators and cardiotonic agents. nih.govsarpublication.com Research is ongoing to develop new derivatives with improved efficacy for treating hypertension and heart failure by targeting mechanisms such as phosphodiesterase (PDE) inhibition and the renin-angiotensin-aldosterone system. sarpublication.com

Neurodegenerative Disease Modulators: Novel pyridazinone derivatives have been synthesized and evaluated as selective monoamine oxidase B (MAO-B) inhibitors. acs.org Compounds like TR16 have shown high potency and selectivity for MAO-B, suggesting their potential as therapeutic prospects for managing neurodegenerative diseases such as Parkinson's disease. acs.org

Antimicrobial Agents: With the rise of antibiotic resistance, new antimicrobial agents are urgently needed. Pyridazinone derivatives have shown promising antibacterial and antifungal activities. mdpi.com For instance, certain novel synthesized derivatives were found to be highly active against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. acs.org

The table below summarizes the diverse pharmacological activities of various pyridazinone derivatives, highlighting the versatility of this chemical scaffold.

Therapeutic AreaBiological Target/ActivityExample Derivative ClassReference(s)
Oncology FGFR1 Inhibition, Tubulin Polymerization InhibitionPyrazolo[3,4-d]pyridazinones, Diarylureas sarpublication.comnih.gov
Cardiovascular Vasodilation, Phosphodiesterase (PDE) InhibitionDihydropyridazinones sarpublication.com
Neurology Monoamine Oxidase B (MAO-B) InhibitionBenzalhydrazone-substituted pyridazinones acs.org
Infectious Disease Antibacterial, AntifungalThiazole-substituted pyridazinones mdpi.comacs.org
Inflammation Cyclooxygenase-2 (COX-2) Inhibition2,6-disubstituted pyridazin-3(2H)-ones chemrxiv.org

Exploration of this compound Derivatives in Agrochemical Applications

The biological activity of the pyridazinone ring is not limited to pharmaceuticals; it extends into the agrochemical sector, where derivatives have been successfully developed as herbicides and insecticides. nih.govresearchgate.netmdpi.com The development of new, effective, and environmentally benign agrochemicals is a critical area of research, and the pyridazinone scaffold offers a promising starting point. nih.gov

Herbicidal Activity: Pyridazinone derivatives are known to exhibit significant herbicidal properties. nih.govnih.gov One of the earliest and most well-known examples is Chloridazon, a selective herbicide used in beet cultivation. nih.gov Research has shown that modifications to the pyridazinone core can lead to potent herbicides. For instance, a series of novel α,α,α-trifluoro-m-tolyl pyridazinone derivatives demonstrated bleaching activities and were effective against barnyardgrass at application rates of 300 g/ha. nih.gov Similarly, 3-phenoxypyridazines have shown powerful pre-emergence effects on weeds like barnyardgrass and spikerush without causing injury to rice plants. scholarsresearchlibrary.com The primary mechanism for many pyridazinone herbicides involves the inhibition of photosynthesis or carotenoid biosynthesis.

Insecticidal and Acaricidal Activity: Certain pyridazinone derivatives have been developed as potent insecticides and acaricides for controlling a range of agricultural pests. researchgate.net A prominent example is Pyridaben (B1679940), which is effective against mites, whiteflies, aphids, and thrips. researchgate.net Another derivative, NC-170, acts as a highly selective juvenoid, inhibiting the metamorphosis in planthoppers. researchgate.net Recent studies have explored compounds like 2-(tert-butyl)-4-chloro-5-(((2-phenylthiazol-4-yl)methyl)thio)pyridazin-3(2H)-one, which displayed remarkable insecticidal activity against the black bean aphid (Aphis fabae), with an LC50 value (2.73 mg/L) superior to that of pyridaben (5.46 mg/L). nih.gov

The following table details some pyridazinone derivatives with notable agrochemical applications.

Compound Name/ClassApplicationTarget Pest/WeedReference(s)
Chloridazon HerbicideBroadleaf weeds in beet crops nih.gov
Pyridaben Insecticide, AcaricideMites, whiteflies, aphids, thrips researchgate.net
α,α,α-trifluoro-m-tolyl pyridazinones HerbicideBarnyardgrass nih.gov
3-Phenoxypyridazines HerbicideBarnyardgrass, spikerush scholarsresearchlibrary.com
Thiazolyl-substituted pyridazinones Insecticide, FungicideAphis fabae, Puccinia polysora nih.gov

Advanced Materials Science Applications of this compound Architectures

While the primary focus of pyridazinone research has been on its biological activities, emerging studies are exploring the integration of this heterocyclic structure into advanced materials. mdpi.com The unique physicochemical properties of the pyridazine (B1198779) ring, such as its high dipole moment and hydrogen bonding capacity, make it an attractive component for designing functional polymers and materials with tailored properties. mdpi.com

One significant area of development is in high-performance polymers. Researchers have successfully synthesized a novel phthalonitrile (B49051) monomer containing a pyridazine ring, which was then used to create a thermoset resin. mdpi.comtaylorfrancis.comnih.gov This poly(BCPD) resin demonstrated outstanding thermal stability, with a glass transition temperature (Tg) exceeding 400 °C and a 5% weight loss temperature of 501 °C. taylorfrancis.comnih.gov Furthermore, the material exhibited excellent flame-retardant properties (Limiting Oxygen Index of 48) and a high storage modulus (up to 3.8 GPa). taylorfrancis.comnih.gov Such heat-resistant and flame-retardant polymers have potential applications as structural composite matrices in the aerospace, electronics, and automotive industries. taylorfrancis.comnih.gov

Another approach involves using polymer supports for the synthesis of pyridazinone derivatives. etflin.com This solid-phase synthesis strategy allows for higher reaction rates and wider reaction conditions, facilitating the creation of libraries of pyridazinone compounds, which could be screened for various material properties. etflin.com There is also mention in the literature of pyridazinone derivatives possessing optical properties, suggesting potential applications in optoelectronics, although this remains a largely unexplored field. nih.gov

Future research in this area could focus on:

Conductive Polymers: Incorporating the electron-deficient pyridazinone ring into polymer backbones to modulate electronic properties for applications in sensors or organic electronics.

Smart Materials: Designing polymers that respond to stimuli (e.g., pH, temperature, light) by leveraging the hydrogen-bonding capabilities of the pyridazinone moiety.

Advanced Coatings: Developing pyridazinone-based coatings with enhanced thermal stability, flame retardancy, and durability.

Innovative Catalyst Design Utilizing Pyridazinone Ligands

The nitrogen atoms within the pyridazinone ring possess lone pairs of electrons, making them excellent candidates for coordination with metal centers to form ligands. This capability is being harnessed to design innovative catalysts for a variety of chemical transformations. Pyridazine-based ligands have been extensively used in coordination chemistry due to their ability to form stable complexes with transition metals. chemrxiv.org

Recent research has demonstrated the synthesis of novel tridentate pyridazine phenolate (B1203915) ligands. chemrxiv.org These ligands react with rhenium precursors to form rare mononuclear trans-dichloro oxo complexes. These resulting metal complexes were found to be effective catalysts for the oxidation of cyclooctene (B146475) to its corresponding epoxide using tert-butyl hydroperoxide (TBHP) as the oxidant. chemrxiv.org

The versatility of the pyridazinone scaffold allows for the synthesis of a wide range of ligands with tunable steric and electronic properties. By modifying the substituents on the pyridazinone ring, chemists can influence the coordination environment around the metal center, thereby controlling the activity and selectivity of the catalyst. This opens up possibilities for designing catalysts for various organic reactions, including:

Oxidation and reduction reactions

Cross-coupling reactions (e.g., Suzuki, Heck)

Polymerization catalysis

Asymmetric catalysis, by designing chiral pyridazinone ligands

The dual hydrogen-bonding capacity of the pyridazine ring can also play a role in catalysis, potentially participating in substrate activation or stabilizing transition states. rsc.org Future work in this area will likely focus on expanding the library of pyridazinone-based ligands and exploring their coordination chemistry with a broader range of metals to unlock new catalytic applications.

Integration of Artificial Intelligence and Machine Learning in Pyridazinone Research

The discovery and optimization of novel pyridazinone derivatives for pharmaceutical and agrochemical applications is being significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML). mdpi.comnih.gov These computational tools can analyze vast datasets, predict molecular properties, and identify promising candidates far more efficiently than traditional experimental methods alone.

Key computational approaches being applied to pyridazinone research include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for pyridazinone derivatives. These models help identify the key structural features that govern biological activity, providing crucial insights for designing more potent compounds. For example, a QSAR study on pyridazinone derivatives' fungicidal activity revealed that atomic charge and the logarithm of the partition coefficient (log P) were key factors influencing efficacy. taylorfrancis.com

Molecular Docking and Dynamics: These techniques are used to predict how pyridazinone derivatives bind to their biological targets at the atomic level. researchgate.netetflin.com Docking studies have been employed to understand the binding modes of pyrazolo-pyridazinone derivatives to the FGFR1 enzyme and to investigate the interactions of N-acylhydrazone derivatives with COX and LOX enzymes. Molecular dynamics simulations further validate these binding poses and assess the stability of the ligand-protein complexes over time. etflin.com

Virtual and Inverse Virtual Screening: AI-driven virtual screening allows for the rapid evaluation of large chemical libraries to identify potential "hits" with desired activities. mdpi.com Inverse virtual screening (iVS) takes a library of compounds, such as pyridazinone analogues, and screens them against a vast database of biological targets to identify new potential uses, a process known as drug repurposing. nih.govetflin.com This approach has successfully proposed new potential targets for existing pyridazinone libraries. nih.govetflin.com

By predicting molecular properties, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and target interactions, AI and ML algorithms are streamlining the entire discovery pipeline, from hit identification to lead optimization. nih.gov This computational-first approach reduces the time and cost associated with synthesizing and testing large numbers of compounds, focusing laboratory efforts on the most promising candidates.

Future Directions in Green Synthetic Methodologies for this compound

In line with the growing emphasis on sustainable chemistry, future research will increasingly focus on developing green synthetic methodologies for this compound and its derivatives. The goal is to create manufacturing processes that are more environmentally friendly, safer, and more efficient than traditional methods.

Key areas for future development include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents to reduce environmental impact.

Catalytic Methods: Developing highly efficient and recyclable catalysts to replace stoichiometric reagents, thereby minimizing waste. An example includes the use of a recyclable ionic liquid catalyst, 1-butyl-3-methylimidazolium bromochloroaluminate, for the synthesis of pyridazinones. nih.gov

Energy-Efficient Reactions: Employing alternative energy sources like microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption. Ultrasound-assisted synthesis has been reported as an eco-friendly method for producing pyridazine derivatives.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, adhering to the principle of atom economy.

Renewable Feedstocks: Investigating the use of bio-based starting materials derived from renewable resources to reduce reliance on petrochemicals.

By focusing on these green chemistry principles, researchers aim to develop synthetic pathways for pyridazinone-based compounds that are not only scientifically innovative but also environmentally responsible, ensuring their long-term viability in various industrial applications.

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